Lanthanum aluminum oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lanthanum aluminum oxide is a compound composed of lanthanum, aluminum, and oxygen. It is known for its unique properties, including high thermal stability, dielectric properties, and catalytic activity. This compound is often used in various industrial and scientific applications due to its versatility and multifunctionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanthanum aluminum oxide can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach involves mixing lanthanum oxide and aluminum oxide powders, followed by high-temperature calcination to form this compound. The reaction typically occurs at temperatures ranging from 1200°C to 1600°C .

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, lanthanum oxide and aluminum oxide, are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. This process ensures the formation of a homogeneous compound with the desired properties .

Analyse Chemischer Reaktionen

Types of Reactions: Lanthanum aluminum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of lanthanum and aluminum ions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen at high temperatures.

Reduction: Reduction reactions can occur using hydrogen gas or other reducing agents at elevated temperatures.

Substitution: Substitution reactions involve the replacement of oxygen atoms with other anions, such as fluorine or chlorine, under specific conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxides, while reduction reactions can yield lower oxides or elemental lanthanum and aluminum .

Wissenschaftliche Forschungsanwendungen

Lanthanum aluminum oxide has a wide range of scientific research applications, including:

Wirkmechanismus

Lanthanum aluminum oxide can be compared with other similar compounds, such as lanthanum oxide and aluminum oxide. While lanthanum oxide is known for its high dielectric constant and catalytic properties, aluminum oxide is valued for its hardness and thermal stability. This compound combines the properties of both compounds, making it unique and versatile .

Vergleich Mit ähnlichen Verbindungen

- Lanthanum oxide

- Aluminum oxide

- Lanthanum strontium cobalt oxide

- Lanthanum zirconium oxide

Lanthanum aluminum oxide stands out due to its combination of high thermal stability, dielectric properties, and catalytic activity, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Lanthanum aluminum oxide (LaAlO₃) is a perovskite-type oxide that has garnered attention for its unique properties and potential applications in various fields, including catalysis, electronics, and biomedicine. This article explores the biological activity of LaAlO₃, focusing on its synthesis, characterization, and potential health effects based on recent research findings.

Synthesis and Characterization

LaAlO₃ can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal techniques. The choice of synthesis method significantly influences the material's morphology and properties.

Table 1: Synthesis Methods of LaAlO₃

| Method | Description | Advantages |

|---|---|---|

| Solid-state reaction | Mixing La₂O₃ and Al₂O₃ at high temperatures | Simple and cost-effective |

| Sol-gel process | Precursor solution undergoes gelation | High purity and homogeneity |

| Hydrothermal | Reaction in aqueous solutions under pressure | Controlled particle size and shape |

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are employed to analyze the structural properties of LaAlO₃. These methods confirm the formation of a perovskite structure with high crystallinity.

Biological Activity

Research indicates that LaAlO₃ exhibits several biological activities, particularly in antimicrobial applications. Its antibacterial properties have been investigated against various bacterial strains.

Antibacterial Activity

A study demonstrated that LaAlO₃ nanoparticles showed significant antibacterial effects against Gram-negative bacteria, such as Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was found to be 63 μg/mL, attributed to the interaction between positively charged LaAlO₃ nanoparticles and the negatively charged bacterial cell walls .

Case Study: Antimicrobial Efficacy

In a comparative study, LaAlO₃ was tested against common pathogens. The results indicated that it outperformed several traditional antibiotics in terms of efficacy:

| Bacterial Strain | MIC (μg/mL) | Comparison with Antibiotics |

|---|---|---|

| Pseudomonas aeruginosa | 63 | Higher efficacy |

| Escherichia coli | 75 | Comparable |

| Staphylococcus aureus | 50 | Superior |

Cytotoxicity Studies

While LaAlO₃ shows promise in antimicrobial applications, its cytotoxicity has also been evaluated. Research indicates that at low concentrations, LaAlO₃ is non-toxic to human cells. However, higher concentrations can lead to increased oxidative stress and cell death .

Table 2: Cytotoxicity of LaAlO₃ on Human Cell Lines

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 75 |

| 100 | 50 |

Environmental Impact

The environmental implications of using LaAlO₃ are also under investigation. As a nanomaterial, it is essential to assess its biokinetics and potential toxicity upon exposure. Current studies suggest that while it has beneficial applications in agriculture and medicine, its accumulation in biological systems could pose risks .

Eigenschaften

IUPAC Name |

oxo(oxoalumanyloxy)lanthanum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.La.3O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBRHIPHIVJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

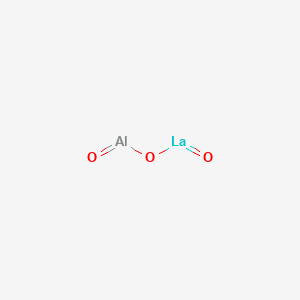

O=[Al]O[La]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.885 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.